1,3-Bis(4-pyridyl)cyclopentane
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Overview
Description
1,3-Bis(4-pyridyl)cyclopentane: is an organic compound that consists of a cyclopentane ring substituted with two pyridyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-pyridyl)cyclopentane can be synthesized through several methods. One common approach involves the coupling of 4-bromopyridine with cyclopentane-1,3-diyl bisboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-pyridyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The pyridyl groups can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Substitution: The pyridyl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sodium iodide.
Major Products
Oxidation: Pyridyl N-oxides.
Reduction: Pyridyl amines.
Substitution: Halogenated pyridyl derivatives.
Scientific Research Applications
1,3-Bis(4-pyridyl)cyclopentane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: The compound can be used in the design of biologically active molecules due to its ability to interact with various biological targets.
Industry: Used in the development of advanced materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-pyridyl)cyclopentane largely depends on its role as a ligand. It can coordinate with metal ions through the nitrogen atoms of the pyridyl groups, forming stable complexes. These complexes can then participate in various catalytic and recognition processes, influencing molecular pathways and interactions .
Comparison with Similar Compounds
1,3-Bis(4-pyridyl)cyclopentane can be compared with other similar compounds such as:
1,3-Bis(4-pyridyl)propane: Similar in structure but with a propane backbone instead of cyclopentane, leading to different steric and electronic properties.
1,4-Bis(4-pyridyl)benzene: Contains a benzene ring, which provides aromatic stability and different coordination behavior.
1,2-Bis(4-pyridyl)ethylene: Features an ethylene linkage, offering different reactivity and coordination properties.
The uniqueness of this compound lies in its cyclopentane backbone, which imparts specific steric and electronic characteristics that influence its reactivity and coordination behavior.
Properties
IUPAC Name |
4-(3-pyridin-4-ylcyclopentyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-15(13-5-9-17-10-6-13)11-14(1)12-3-7-16-8-4-12/h3-10,14-15H,1-2,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLCZNYGBYLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=NC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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